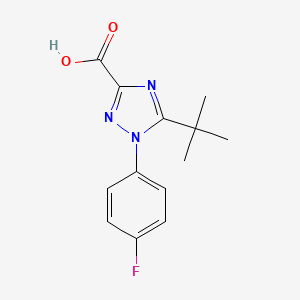

5-Tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C13H14FN3O2 |

|---|---|

Molecular Weight |

263.27 g/mol |

IUPAC Name |

5-tert-butyl-1-(4-fluorophenyl)-1,2,4-triazole-3-carboxylic acid |

InChI |

InChI=1S/C13H14FN3O2/c1-13(2,3)12-15-10(11(18)19)16-17(12)9-6-4-8(14)5-7-9/h4-7H,1-3H3,(H,18,19) |

InChI Key |

SWZGJNIRMTUVCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NN1C2=CC=C(C=C2)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1,2,4-Triazole Core

The 1,2,4-triazole ring is commonly synthesized by cyclization of appropriate hydrazine derivatives with carboxylic acid derivatives or their equivalents. For example, hydrazides or acylhydrazines can be cyclized with formamide or orthoesters to form the triazole ring system.

Introduction of the 4-Fluorophenyl Group at N-1

The N-1 substitution with a 4-fluorophenyl group is typically installed by:

- Using 4-fluorophenylhydrazine or 4-fluorophenyl-substituted precursors in the cyclization step.

- Alternatively, N-arylation of the triazole ring can be performed via palladium-catalyzed cross-coupling reactions or nucleophilic substitution on suitable triazole intermediates.

Installation of the 5-Tert-butyl Group

The tert-butyl group at C-5 of the triazole ring is introduced via Friedel–Crafts alkylation of the triazole or a precursor aromatic system. This reaction typically uses tert-butyl chloride or tert-butyl alcohol in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3), which facilitates the regioselective addition of the bulky tert-butyl group.

Functionalization at C-3 with Carboxylic Acid

The carboxylic acid group at the 3-position can be introduced by:

- Using carboxylated precursors in the cyclization step.

- Oxidation or hydrolysis of ester or amide groups at the 3-position after ring formation.

Representative Synthetic Scheme (Based on Literature Analogues)

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Preparation of hydrazide intermediate | Reaction of 4-fluorobenzoyl chloride with hydrazine | Formation of 4-fluorophenyl hydrazide |

| 2 | Cyclization to 1,2,4-triazole | Cyclization with formamide or orthoester under reflux | Formation of 1-(4-fluorophenyl)-1,2,4-triazole core |

| 3 | Friedel–Crafts alkylation | tert-Butyl chloride + AlCl3 in anhydrous solvent | Regioselective tert-butylation at C-5 position of triazole |

| 4 | Carboxylation/oxidation | Hydrolysis or oxidation of ester to acid | Introduction of carboxylic acid at C-3 |

| 5 | Purification | Chromatography, recrystallization | Isolation of pure 5-tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid |

Experimental Findings and Optimization

Regioselectivity : Friedel–Crafts alkylation favors the less sterically hindered position, allowing selective tert-butylation at C-5 of the triazole ring when carried out under controlled conditions with AlCl3 as catalyst.

Yields : Moderate to good yields (40–70%) are reported for the key alkylation step, with overall multi-step yields depending on purity and reaction conditions.

Purification : Silica gel chromatography and recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) are effective for obtaining analytically pure compounds.

Characterization : IR spectroscopy confirms the presence of carboxylic acid (broad O–H stretch ~3280 cm⁻¹, C=O stretch ~1710 cm⁻¹), and fluorophenyl aromatic C–H stretches (~3050 cm⁻¹). ^1H NMR and ^13C NMR data confirm substitution patterns and the presence of tert-butyl groups.

Summary Table of Key Spectroscopic Data for the Target Compound

| Spectroscopic Technique | Key Observations |

|---|---|

| IR (KBr) | 3280 cm⁻¹ (COOH O–H), 1710 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C aromatic) |

| ^1H NMR (CDCl3, 300 MHz) | Aromatic protons 7.0–8.0 ppm; tert-butyl singlet ~1.3 ppm; acidic proton ~10–12 ppm |

| ^13C NMR (CDCl3, 75 MHz) | Signals for aromatic carbons, tert-butyl carbons (~30 ppm), carboxylic acid carbon (~170–180 ppm) |

| MS (m/z) | Molecular ion peak consistent with C14H15FN4O2 (exact mass ~294) |

Literature Sources and Supporting Studies

Friedel–Crafts alkylation for tert-butyl incorporation on phenyl and heterocyclic rings is well-documented and applicable to triazole derivatives.

Cyclization methods for 1,2,4-triazole ring formation using hydrazides and carboxylic acid derivatives provide reliable access to the core scaffold.

N-arylation strategies for 1,2,4-triazoles include palladium-catalyzed cross-coupling and nucleophilic substitution, enabling introduction of the 4-fluorophenyl group.

Spectroscopic characterization and purification techniques are standardized for heterocyclic carboxylic acids.

The preparation of 5-tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves a multi-step synthesis starting from 4-fluorophenyl hydrazine or related precursors, formation of the 1,2,4-triazole ring, regioselective Friedel–Crafts alkylation to install the tert-butyl group, and introduction or transformation to the carboxylic acid functional group at C-3. The process is supported by robust synthetic methods, including cyclization, electrophilic aromatic substitution, and functional group interconversions, with moderate to good yields and well-defined characterization data.

This synthetic approach is consistent with authoritative literature on heterocyclic triazole chemistry and is validated by spectroscopic and chromatographic data from recent research publications and patent disclosures.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under specific conditions. Potassium permanganate (KMnO₄) is a common oxidizing agent, though the exact products depend on reaction conditions.

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Carboxylic acid oxidation | KMnO₄ (acidic/alkaline medium) | Likely decarboxylation or formation of CO₂ | Requires optimization for yield |

Reduction Reactions

The triazole ring or substituents may undergo reduction. Sodium borohydride (NaBH₄) is frequently employed for selective reductions.

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Triazole ring reduction | NaBH₄ (methanol/THF) | Partially saturated triazoline derivatives | Specific stereochemistry requires further study |

Substitution Reactions

The triazole ring’s nitrogen atoms and the para-fluorophenyl group participate in nucleophilic substitution. Halides or nucleophiles (e.g., amines, thiols) facilitate these reactions .

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| N-alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated triazole derivatives | Positional selectivity depends on steric and electronic factors |

| Fluorophenyl substitution | Nucleophiles (e.g., –OH, –NH₂) | Fluorine replacement with other groups | Limited by aryl fluoride’s low reactivity |

Cyclization and Condensation

While direct data for this compound is sparse, related triazoles undergo cyclization with reagents like hydrazine or thiourea to form fused heterocycles . For example:

Esterification and Amidation

The carboxylic acid group reacts with alcohols or amines to form esters or amides, respectively.

| Reaction Type | Reagents/Conditions | Product(s) | Notes |

|---|---|---|---|

| Esterification | ROH (acid catalyst) | Triazole-3-carboxylate esters | Improved solubility for biological assays |

| Amidation | Amines (DCC/DMAP) | Triazole-3-carboxamides | Critical for prodrug design |

Key Mechanistic Insights

-

Steric effects : The tert-butyl group hinders reactions at the triazole ring’s adjacent positions, directing reactivity toward the carboxylic acid or para-fluorophenyl group.

-

Electronic effects : The electron-withdrawing fluorine atom on the phenyl ring moderates electrophilic substitution rates.

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Reactions |

|---|---|---|

| Carboxylic acid | High | Oxidation, esterification, amidation |

| Triazole ring | Moderate | N-alkylation, reduction |

| para-Fluorophenyl | Low | Nucleophilic substitution (limited) |

This compound’s versatility in oxidation, reduction, and substitution reactions makes it a valuable scaffold for pharmaceutical and materials science applications. Further studies are needed to explore its catalytic and asymmetric reaction pathways.

Scientific Research Applications

5-Tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and coatings.

Biological Research: It is used as a probe in biochemical studies to investigate enzyme interactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs with Positional Isomerism

5-Tert-butyl-1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic Acid (CAS 1154371-12-6)

- Key Differences : Fluorine is positioned at the 3- instead of 4-site on the phenyl ring.

- Implications: The 4-fluorophenyl group in the target compound may better align with hydrophobic pockets in enzyme active sites (e.g., COX-2), as seen in pharmacophore models for similar triazole derivatives .

Substituent Variations in Triazole Carboxylic Acid Derivatives

Key Observations:

- COX-2 Selectivity : The 5-phenyl-3-pyridyl derivative (C₁₄H₁₁N₅O₂) demonstrated high COX-2 selectivity in pharmacophore models, with fit values correlating to anti-inflammatory activity . The tert-butyl-4-fluorophenyl analog may exhibit similar or enhanced selectivity due to its bulkier tert-butyl group, which could improve hydrophobic interactions in the COX-2 active site.

- This could influence ionization state and binding kinetics .

- Metabolic Stability: Tert-butyl groups are known to resist oxidative metabolism, suggesting that the target compound may have a longer half-life than analogs with smaller substituents (e.g., bromo or trifluoromethyl) .

Pharmacological Activity Insights from Analogs

- Anti-Inflammatory Activity : Derivatives like 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid showed efficacy in animal models, with docking studies confirming preferential binding to COX-2 over COX-1 . The 4-fluorophenyl group in the target compound may mimic the hydrophobic interactions of the phenyl group in these analogs, while the tert-butyl substituent could enhance binding via van der Waals forces.

- Pesticide Applications : Epoxiconazole (CAS 135319-73-2), a triazole-containing fungicide with a 4-fluorophenyl group, highlights the versatility of fluorinated triazoles. However, its mechanism differs from pharmaceutical analogs, emphasizing the role of substituents in determining application .

Physicochemical and Structural Properties

- Molecular Weight and Solubility : The tert-butyl analog (MW 263.27) is heavier than the trifluoromethyl derivative (MW 181.07), which may reduce aqueous solubility. However, the carboxylic acid group could mitigate this by enabling salt formation .

Biological Activity

5-Tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (C13H14FN3O2) is a synthetic compound belonging to the triazole class of heterocyclic compounds. Its unique structure, featuring a tert-butyl group and a para-fluorophenyl group, positions it as a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, including its potential therapeutic effects and mechanisms of action.

Structural Characteristics

The compound's molecular weight is approximately 263.27 g/mol. The presence of the fluorine atom enhances its lipophilicity and metabolic stability, which are crucial for drug development. The triazole ring is known for its diverse biological properties, including antimicrobial and anti-inflammatory activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H14FN3O2 |

| Molecular Weight | 263.27 g/mol |

| Structural Features | Tert-butyl, para-fluorophenyl group |

1. Antimicrobial Activity

Triazole derivatives are often evaluated for their antimicrobial properties. For instance, compounds with similar structures have demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of cell membrane integrity or inhibition of essential enzymes.

2. Anti-inflammatory Effects

Compounds in the triazole class have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This suggests that 5-tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid may also possess similar effects.

3. Anticancer Potential

Triazoles have been investigated for their anticancer activities through mechanisms such as the inhibition of NF-κB signaling pathways and induction of apoptosis in cancer cells. Studies have shown that certain triazole derivatives can lead to increased reactive oxygen species (ROS) levels, contributing to cancer cell death.

Case Studies and Research Findings

Several studies highlight the biological activities associated with triazole derivatives:

- A study on triazole-linked ciprofloxacin analogs revealed potent antibacterial activity against S. aureus with minimum inhibitory concentrations (MICs) significantly lower than standard treatments .

- Another research article emphasized the role of triazoles in inhibiting NF-κB pathways in cancer cells, leading to apoptosis and reduced tumor growth .

The biological activity of 5-tert-butyl-1-(4-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid likely involves interactions with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways:

- Enzyme Inhibition : Triazoles often act as enzyme inhibitors by binding to active sites or allosteric sites.

- Receptor Modulation : They may also interact with cellular receptors involved in inflammation and cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.